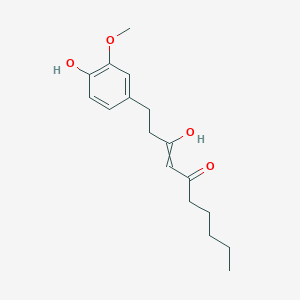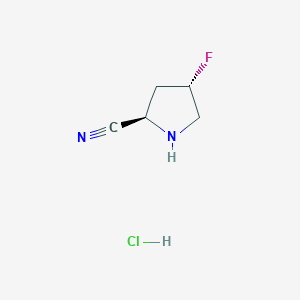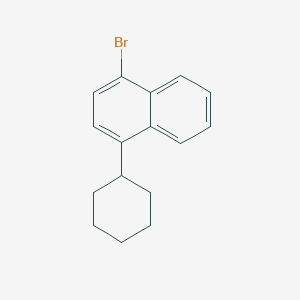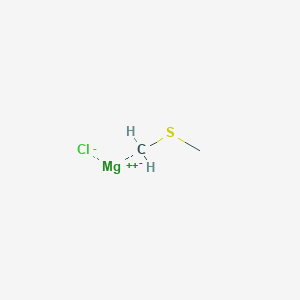
3-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)dec-3-en-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
-isoshogaol, is a naturally occurring compound found in ginger. It belongs to the class of phenolic compounds and is known for its potential health benefits and bioactive properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)dec-3-en-5-one typically involves the condensation of appropriate aldehydes and ketones under basic conditions. One common method is the Claisen-Schmidt condensation, where 4-hydroxy-3-methoxybenzaldehyde reacts with 5-hydroxy-3-decen-2-one in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources like ginger, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through optimized reaction conditions and the use of catalysts to enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)dec-3-en-5-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced phenolic compounds.
Substitution: Halogenated or nitrated phenolic compounds.
Applications De Recherche Scientifique
3-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)dec-3-en-5-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of natural health products and supplements.
Mécanisme D'action
The compound exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Properties: Induces apoptosis and inhibits the proliferation of cancer cells by modulating signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Gingerol: Another bioactive compound found in ginger with similar antioxidant and anti-inflammatory properties.
6-Shogaol: A related compound with potent anticancer effects.
Curcumin: A phenolic compound from turmeric with extensive health benefits.
Uniqueness
3-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)dec-3-en-5-one is unique due to its specific structural features and the combination of hydroxyl and methoxy groups, which contribute to its distinct bioactivity and therapeutic potential .
Propriétés
Numéro CAS |
106073-61-4 |
|---|---|
Formule moléculaire |
C17H24O4 |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)dec-3-en-5-one |
InChI |
InChI=1S/C17H24O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h8,10-12,19-20H,3-7,9H2,1-2H3 |
Clé InChI |
GLDLHWDGRIFOKH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)C=C(CCC1=CC(=C(C=C1)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-cyclopropyl-N-[(4-ethoxyphenyl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B15050549.png)
![1-{3,9-Diazabicyclo[4.2.1]nonan-3-yl}ethan-1-one](/img/structure/B15050560.png)

![2-(3-{[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B15050575.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B15050584.png)
![(3-methoxypropyl)({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15050588.png)
![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15050605.png)
![2-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B15050616.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B15050625.png)
![3-({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B15050628.png)
